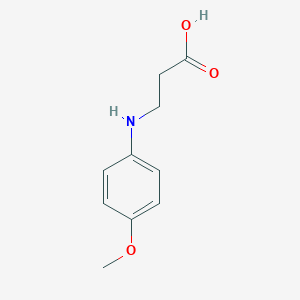

3-(4-Methoxy-phenylamino)-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRZWKCTRYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368639 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178425-91-7 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Methoxy Phenylamino Propionic Acid Derivatives

Classical and Contemporary Synthesis Approaches

The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives leverages established organic chemistry reactions. These methods provide routes to the core structure and allow for extensive functionalization to create a library of related compounds.

Preparation of Core Methoxy-phenylamino-propionic Acid Scaffold

The fundamental structure of this compound can be synthesized through a Michael addition reaction. This approach is analogous to methodologies used for similar N-substituted β-amino acids. nih.gov The primary synthesis involves the reaction of 4-methoxyaniline with an acrylic acid derivative.

A common method involves reacting 4-methoxyaniline directly with acrylic acid in a suitable solvent such as water, typically under reflux conditions. nih.gov Alternatively, reacting 4-methoxyaniline with an acrylate (B77674) ester, like methyl acrylate, in a solvent such as 2-propanol, also yields the corresponding ester of the target acid. nih.gov This initial product can then be hydrolyzed to the carboxylic acid. These methods are efficient for producing the core scaffold, which serves as the starting point for further modifications.

Table 1: Synthesis of the this compound Scaffold

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Methoxyaniline | Acrylic Acid | Water | Reflux | This compound |

Key Synthetic Reactions and Reagents Employed

Once the core scaffold is obtained, it can be subjected to various chemical modifications to produce a diverse range of derivatives. These reactions target the carboxylic acid and secondary amine functionalities of the molecule.

Esterification is a fundamental reaction for modifying the carboxylic acid group of this compound. This reaction is typically catalyzed by a strong acid and involves reacting the carboxylic acid with an alcohol. libretexts.orgunizin.org For instance, the synthesis of methyl 3-(4-Methoxy-phenylamino)-propionate can be achieved by heating the parent acid in an excess of methanol (B129727) with a catalytic amount of sulfuric acid. nih.govresearchgate.net

The efficiency of esterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. researchgate.netceon.rs The reaction is reversible, and to drive it towards the ester product, water is often removed, or an excess of the alcohol is used. researchgate.net

The ester derivatives of this compound are key intermediates for the synthesis of hydrazides. Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate, typically in a solvent like ethanol (B145695) or propan-2-ol under reflux. nih.govnih.govacs.org This reaction converts the ester group into a hydrazide functional group (-CONHNH2). researchgate.netnih.gov

These resulting hydrazides are valuable precursors for synthesizing hydrazones. Hydrazones are formed through the condensation reaction of a hydrazide with an aldehyde or ketone. nih.govnih.gov The reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a solvent like methanol. nih.gov This modular approach allows for the introduction of a wide variety of substituents onto the core scaffold, leading to the creation of large libraries of derivatives. nih.gov Research on analogous compounds has shown that hydrazones can be synthesized in good yields (58–94%) through this method. nih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 3-(4-Methoxy-phenylamino)-propanehydrazide | Aromatic Aldehyde | Methanol | Reflux | Aromatic Hydrazone |

| 3-(4-Methoxy-phenylamino)-propanehydrazide | Isatin | Methanol | Reflux | Isatin-based Hydrazone |

Oximation is a chemical reaction that forms an oxime by reacting a hydroxylamine (B1172632) derivative with an aldehyde or a ketone. While direct oximation on the this compound scaffold is not prominently documented, this reaction is relevant in the broader context of β-amino acid chemistry. For example, oximes can serve as precursors in the synthesis of β-amino acid derivatives. nih.gov

Furthermore, the formation of an oxime bond via "click chemistry" is a powerful tool for conjugation. nih.gov This involves the reaction of an aminooxy group (-O-NH2) with a carbonyl compound. The aminooxy group is a stronger nucleophile than a standard amine, leading to the formation of a stable oxime linkage. nih.gov Theoretically, derivatives of this compound could be functionalized with a carbonyl group, which would then be available to react with an aminooxy-containing molecule to form an oxime conjugate.

A condensation reaction is a broad class of reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orgunizin.org Esterification, as previously discussed, is one type of condensation reaction. libretexts.org

Another critical condensation reaction for an amino acid like this compound is amidation, or peptide bond formation. The carboxylic acid functional group can react with the amine group of another molecule to form an amide bond, while the secondary amine of the scaffold can react with a carboxylic acid. libretexts.org This is the fundamental reaction that links amino acids together to form proteins. libretexts.org

The formation of hydrazones from hydrazides and carbonyl compounds is also a specific type of condensation reaction. nih.gov In this case, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a C=N double bond and the elimination of a water molecule. This reaction is widely used to create derivatives from the hydrazide of this compound. nih.gov

Acylation Reactions

Acylation of the secondary amine in this compound introduces an acyl group, which can significantly alter the compound's physicochemical properties and biological activity. This reaction typically involves the treatment of the N-aryl-β-alanine with an acylating agent.

N-acylated amino acids are valuable compounds, often utilized as surfactants and in cosmetic formulations. nih.gov The enzymatic N-acylation of amino acids using aminoacylases in an aqueous medium presents a green and selective alternative to traditional chemical methods like the Schotten-Baumann reaction. nih.gov Studies on aminoacylases from Streptomyces ambofaciens have demonstrated their ability to catalyze the acylation of various L-amino acids. nih.gov This biocatalytic approach could potentially be adapted for the selective acylation of this compound, offering a more environmentally friendly synthetic route. The choice of the acylating agent, such as different fatty acids, can influence the conversion yield. nih.gov For instance, the kinetic study of α-lauroyl-lysine synthesis revealed that the concentration of the amino acid has a positive influence on the reaction rate, while the fatty acid can have an inhibitory effect at high concentrations. nih.gov

A common chemical method for acylation involves the use of acyl chlorides or anhydrides in the presence of a base. For example, the reaction of 3-(4-isopropoxy-phenyl)-3-(2-methoxyphenyl)propionic acid with thionyl chloride generates the corresponding acyl chloride, which can then be reacted with various amines to produce a range of propionamides. researchgate.net This two-step process allows for the introduction of diverse functionalities onto the core structure.

C-C Bond Formation Methodologies

The formation of new carbon-carbon bonds on the this compound scaffold allows for the introduction of various substituents, leading to a wide array of derivatives with potentially enhanced biological activities.

One of the classical methods for C-C bond formation is the Friedel-Crafts alkylation . This reaction involves the alkylation of an aromatic ring, such as the methoxy-phenyl group, with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com This method can be used to introduce alkyl groups onto the phenyl ring of the parent compound. Ionic liquids have emerged as effective catalysts for Friedel-Crafts alkylation, offering advantages such as easier separation and catalyst recovery. mdpi.com The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. mdpi.com

Another approach involves the alkylation of enolates . The propionic acid moiety can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. vanderbilt.edu This enolate can then act as a nucleophile and react with an electrophile, such as an alkyl halide, to form a new C-C bond at the α-position of the propionic acid chain. The choice of base and reaction conditions is crucial for achieving regioselective enolate formation. vanderbilt.edu

Biocatalytic methods for C-C bond formation are gaining increasing attention as they offer a sustainable and stereoselective approach. tandfonline.com Enzymes such as threonine aldolases can catalyze the formation of β-hydroxy-α-amino acids, demonstrating the potential of biocatalysis in creating complex molecules with high precision. tandfonline.com While not directly applied to this compound in the reviewed literature, the principles of using enzymes for C-C bond formation could be extended to this class of compounds.

Williamson Ether Synthesis in Related Methoxy-Phenyl Compounds

The Williamson ether synthesis is a fundamental and versatile method for the formation of ethers from an alcohol and an organohalide. wikipedia.orgbyjus.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide ion from a primary alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com This method is widely used in both laboratory and industrial settings for the preparation of both symmetrical and unsymmetrical ethers. byjus.com

In the context of methoxy-phenyl compounds, the Williamson ether synthesis can be employed to modify or introduce ether functionalities. The reaction typically involves deprotonating a hydroxyl group on a phenyl ring with a base to form a phenoxide ion. This phenoxide then attacks an alkyl halide to form the aryl ether. jk-sci.com Common bases used for synthesizing aryl ethers include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com The choice of solvent is also important, with dipolar aprotic solvents often used to minimize side reactions like elimination. jk-sci.com

It is important to note that the Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, especially in the presence of a sterically hindered alkoxide. wikipedia.org

Table 1: Key Aspects of Williamson Ether Synthesis

| Feature | Description | Reference(s) |

| Reaction Type | S\textsubscript{N}2 (Bimolecular Nucleophilic Substitution) | wikipedia.org |

| Nucleophile | Alkoxide or Phenoxide ion | byjus.com |

| Electrophile | Primary Alkyl Halide or Sulfonate Ester | wikipedia.orgmasterorganicchemistry.com |

| Common Bases | NaH, KH, NaOH, KOH, K₂CO₃ | jk-sci.compressbooks.pub |

| Key Limitation | Prone to elimination with secondary and tertiary alkyl halides | wikipedia.org |

Derivatization Strategies for Enhancing Biological Activity

The biological activity of this compound derivatives can be modulated through various derivatization strategies. These strategies focus on modifying the phenyl ring, the propionic acid chain, and introducing heterocyclic moieties to explore the structure-activity relationship and identify compounds with improved therapeutic potential.

Substituent Variation on the Phenyl Ring

Modifying the substituents on the phenyl ring of this compound can significantly impact its biological activity. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that the nature and position of substituents on the phenyl ring are crucial for their antimicrobial properties. nih.gov

For instance, the introduction of a dimethylamino substituent on the phenyl ring led to a complete loss of antimicrobial activity against all tested bacterial strains. nih.gov Conversely, the presence of a hydroxyl group at the 4-position of the phenyl ring was found to be important for activity. The synthesis of analogs with different phenyl alkynyl substitutions has also been explored as a strategy to create potent antagonists for certain biological targets. rsc.org

These findings highlight the sensitivity of biological activity to the electronic and steric properties of the substituents on the aromatic ring.

Modifications of the Propionic Acid Chain

Alterations to the propionic acid chain of this compound offer another avenue for derivatization and optimization of biological activity. The carboxylic acid group is a key feature of many biologically active arylpropionic acid derivatives and is often important for their pharmacological effects. mdpi.com

One common modification is the conversion of the carboxylic acid to its corresponding hydrazide. N-(4-hydroxyphenyl)-β-alanine hydrazide, derived from the corresponding propionic acid, serves as a versatile intermediate for further derivatization. nih.gov This hydrazide can be reacted with various aldehydes and ketones to form hydrazones, which have shown promising antimicrobial activity. nih.gov

Another modification involves the synthesis of amides from the carboxylic acid. The reaction of the corresponding acyl chloride with different amines can produce a library of amides with varying substituents. researchgate.net Studies on other arylpropionic acid derivatives have shown that such modifications can lead to compounds with anti-inflammatory and analgesic properties. orientjchem.org

The presence of the propionic acid group itself can influence activity. For example, a study on 1,2,4-triazole (B32235) derivatives showed that the presence of a propionic acid moiety reduced antibacterial activity compared to analogs with a methacrylic acid group. mdpi.com

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound derivatives is a well-established strategy in medicinal chemistry to enhance biological activity and introduce novel pharmacological properties. mdpi.commdpi.com Heterocyclic compounds are present in a vast number of approved drugs and are known to interact with various biological targets. mdpi.com

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that the introduction of heterocyclic substituents via a hydrazone linkage resulted in compounds with potent and broad-spectrum antimicrobial activity. nih.gov Specifically, hydrazones containing heterocyclic moieties were active against multidrug-resistant bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.gov

Benzoyl propionic acids are known intermediates for synthesizing various biologically active five-membered heterocycles like butenolides, pyrrolones, oxadiazoles, and triazoles. researchgate.net This suggests that the core structure of this compound could be a suitable scaffold for the synthesis of novel heterocyclic derivatives. The synthesis of furan (B31954) and pyrrole (B145914) derivatives from related dione (B5365651) precursors has also been shown to yield compounds with anti-tuberculosis activity. mdpi.com

The synthesis of 1,2,4-triazole derivatives containing a propionic acid moiety has been reported, and these compounds have been evaluated for their biological activities. mdpi.com The reaction of amidrazones with succinic anhydride (B1165640) is a key step in forming these triazole derivatives. mdpi.com

Table 2: Examples of Heterocyclic Moieties and Their Potential Biological Activities

| Heterocyclic Moiety | Potential Biological Activity | Reference(s) |

| 1,2,4-Triazole | Antifungal, Antibacterial, Anthelmintic, Antituberculosis | mdpi.commdpi.com |

| Thiazole | Antifungal | mdpi.com |

| Furan/Pyrrole | Anti-tuberculosis | mdpi.com |

| Oxadiazole/Pyrrolone | Various (from benzoyl propionic acid precursors) | researchgate.net |

Peptide Conjugation and Amino Acid Analogues

The conjugation of this compound derivatives with peptides and the development of its amino acid analogues represent a burgeoning field of research. These modifications aim to enhance the biological activity, targeting specificity, and pharmacokinetic properties of the parent compound.

One notable application of peptide conjugation involves the development of novel antimicrobial agents. For instance, researchers have designed and synthesized peptide conjugates by linking antimicrobial peptides to plant defense elicitor peptides. nih.gov While this specific study does not use this compound, the methodologies are highly relevant. The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acid derivatives. nih.gov A linker, such as 3-(4-hydroxymethylphenoxy)propionic acid, can be employed to attach the peptide to a resin, followed by sequential coupling of amino acids. nih.gov This approach allows for the creation of bifunctional molecules that can combat plant-pathogenic bacteria and trigger plant defense responses. nih.gov

Furthermore, the incorporation of amino acid analogues, such as 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, into peptide sequences has been shown to inhibit amyloid fibril formation. nih.gov This is particularly relevant in the context of diseases like rheumatoid arthritis. nih.gov Structural analysis of these modified peptides reveals that the introduction of a β-amino acid moiety can induce a turn-like structure, preventing the self-assembly into fibrillar aggregates. nih.gov

The synthesis of such analogues can be achieved through various organic chemistry reactions. For example, derivatives of N-(4-hydroxyphenyl)-β-alanine have been synthesized and subsequently modified to create a library of compounds with potential antimicrobial and anticancer activities. nih.govmdpi.com These syntheses often start from readily available materials like 4-aminophenol (B1666318) and acrylic acid or its esters. nih.gov

Green Chemistry Principles in the Synthesis of Methoxy-phenylamino-propionic Acid Derivatives

The application of green chemistry principles to the synthesis of this compound derivatives is crucial for developing environmentally benign and economically viable processes. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

A key aspect of green synthesis is the use of safer solvents and catalysts. For instance, the synthesis of 3-(4-Methoxybenzoyl)propionic acid, a related compound, has been achieved through the condensation of succinic anhydride with anisole (B1667542) using aluminum chloride as a catalyst. researchgate.net While effective, traditional Friedel-Crafts acylation reactions often generate significant waste. Modern approaches might explore the use of solid acid catalysts or solvent-free reaction conditions to minimize environmental impact.

Another example of a greener synthetic route is the synthesis of 3-methoxypropiophenone, a key intermediate for some pharmaceuticals. A method has been developed using a Grignard reaction with magnesium and m-methoxybromobenzene in tetrahydrofuran (B95107) (THF), followed by reaction with propionitrile. google.com This method is described as having simple operation and allowing for solvent recycling, which aligns with green chemistry principles. google.com

The development of one-pot syntheses and multicomponent reactions are also central to green chemistry. These strategies reduce the number of reaction steps, minimize purification processes, and consequently decrease solvent and energy consumption. While specific examples for this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is moving towards these more sustainable methodologies.

Pharmacological Evaluation and Biological Activities of Methoxy Phenylamino Propionic Acid Derivatives

In Vitro Biological Screening Models

The in vitro evaluation of 3-(4-Methoxy-phenylamino)-propionic acid derivatives has utilized an array of established screening models to elucidate their biological activities at a cellular and molecular level. These assays are fundamental in identifying and characterizing the therapeutic potential of these compounds.

Cell-Based Assays (e.g., 2D and 3D Cell Culture Models)

Derivatives of the 3-(phenylamino)propanoic acid scaffold have been a focus of anticancer research. Studies on hydrazide derivatives of 3-((4-methoxyphenyl)amino)propanoic acid demonstrated notable activity against human cancer cell lines. Specifically, certain compounds showed significant efficacy in reducing the viability of the MDA-MB-231 breast cancer cell line. For instance, compounds 6 , 19 , and 36 (a hydrazone derivative) reduced cancer cell viability to 46.2 ± 5.0%, 44.6 ± 8.0%, and 43.7 ± 7.4%, respectively. nih.gov

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a core structure, were assessed for their anticancer properties against A549 non-small cell lung cancer cells. mdpi.com This research identified several compounds that could decrease A549 cell viability by 50% and inhibit cell migration in vitro. mdpi.com The most promising of these, compound 20 , which features a 2-furyl substituent, was noted for its selectivity towards cancerous cells when compared with non-transformed Vero cells. mdpi.com These findings underscore the potential of this chemical scaffold in the development of new anticancer agents. mdpi.com

Enzyme Inhibition Assays

The phenylamino (B1219803) moiety is a key structural feature in certain classes of enzyme inhibitors. While direct studies on this compound as an enzyme inhibitor are limited, related derivative classes highlight the potential of the core structure.

One such class is the phenylamino-pyrimidine (PAP) derivatives, which have been identified as potent and selective inhibitors of Protein Kinase C (PKC). Steady-state kinetic analysis of these compounds revealed that they act as competitive inhibitors with respect to ATP. The inhibitory activity is critically dependent on the hydrogen bond acceptor of the pyrimidine (B1678525) ring being adjacent to the hydrogen bond donor of the phenylamine group. Specifically, the derivative N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine was found to preferentially inhibit the PKC-alpha isoenzyme with an IC50 value of 0.79 μM.

Furthermore, a patent for novel imidazole (B134444) derivatives designed as inhibitors of aldosterone (B195564) synthase and 11-beta-hydroxylase (CYP11B1) utilizes 3-phenylamino-propionic acid as a chemical intermediate in the synthesis process. googleapis.com This suggests the utility of the phenylamino-propionic acid scaffold in building molecules that target specific enzymatic pathways. googleapis.com

Receptor Binding Assays

The versatility of the phenylamino-propionic acid scaffold extends to its ability to interact with various cellular receptors. Derivatives have been developed as agonists and antagonists for key receptors involved in metabolic and inflammatory pathways.

A notable example is the compound chiglitazar (B606645) , chemically known as 3-[4-[2-(9H-carbazol-9-yl)ethoxy]phenyl]-2(S)-[2-(4-fluorobenzoyl)phenylamino] propionic acid. nih.gov It is a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are critical nuclear transcription factors in metabolic regulation. nih.gov In vitro characterization demonstrated that chiglitazar activates both PPAR isoforms. Its PPARγ activation was stronger than that of pioglitazone, while its PPARα activation was more potent than the selective agonist WY14643. nih.gov

In a different context, patent literature describes piperazine (B1678402) derivatives of 3-phenyl-3-(N-benzylamino)propionyl compounds as antagonists of the Platelet-Activating Factor (PAF) receptor. The biological activities of PAF are known to be mediated through a specific receptor, and the ability of these compounds to inhibit the binding of PAF to its receptor is a key measure of their antagonistic function. google.com

Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)

Several derivatives of 3-((4-methoxyphenyl)amino)propanoic acid have demonstrated significant antioxidant properties, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. nih.gov

In one study, novel hydrazide and hydrazone derivatives were synthesized and screened. The results showed that several compounds had antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. nih.gov For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) was found to be 1.37 times more active than ascorbic acid. nih.gov Similarly, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) exhibited activity 1.35 times higher than ascorbic acid. nih.gov Another derivative, a hydrazone with a thiophene (B33073) moiety (29 ), was 1.26 times more potent than the positive control. nih.gov

The presence of a methoxy (B1213986) group on the phenyl ring is generally understood to contribute positively to the antioxidant activity of phenolic compounds. nih.gov

In Vivo Animal Models for Efficacy and Safety Assessment

Following promising in vitro results, select derivatives are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. These models are crucial for understanding the therapeutic potential for complex conditions like metabolic disorders.

Metabolic Disorder Models (e.g., Diet-Induced Obesity)

The dual PPARα/γ agonist chiglitazar , a complex derivative of phenylamino-propionic acid, has been evaluated in in vivo models of metabolic disease. nih.gov PPARs are central to the regulation of lipid and glucose metabolism, making them key targets for treating type II diabetes and dyslipidemia. nih.gov

In a study using monosodium L-glutamate (MSG) obese rats, an animal model exhibiting insulin (B600854) resistance and dyslipidemia, chiglitazar demonstrated significant therapeutic effects. The research aimed to assess if the compound could improve the major metabolic disturbances characteristic of type II diabetes. nih.gov The findings support the hypothesis that dual PPARα/γ agonists can be beneficial for treating not only hyperglycemia but also the associated dyslipidemia, which is a major contributor to cardiovascular disease in diabetic patients. nih.gov

Cancer Xenograft Models

The in vivo efficacy of compounds related to this compound has been explored in xenograft models, which are crucial for assessing anticancer potential in a living organism. For instance, a Pt(IV) prodrug incorporating 3-bromopyruvic acid was tested in an HCT116 xenograft tumor mouse model, where it demonstrated a higher tumor inhibition rate and lower toxicity compared to oxaliplatin (B1677828). rsc.org This study highlights the potential of combining a propionic acid derivative with an established chemotherapeutic agent to enhance anticancer effects. rsc.org However, research specifically evaluating this compound or its direct derivatives in cancer xenograft models is not extensively documented in the available literature, indicating an area for future investigation.

Neurodegenerative Disease Models

Derivatives of methoxy-phenylamino-propionic acid have shown promise in models of neurodegenerative diseases, primarily by targeting mechanisms like protein aggregation and neuroinflammation.

One related compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of dietary polyphenols, has been investigated for its role in Alzheimer's disease pathogenesis. mdpi.comnih.gov In vitro studies using Thioflavin T (ThT) assays and electron microscopy revealed that HMPA can inhibit the aggregation of amyloid-β (Aβ) protein. mdpi.comnih.gov Specifically, it was shown to interfere with both the initial nucleation phase and the subsequent elongation phase of Aβ fibril formation. mdpi.comnih.gov The half-maximal effective concentration (EC50) for this inhibition in the presence of low-molecular-weight Aβ42 was determined to be between 5 and 6 mM. mdpi.comnih.gov These findings suggest that HMPA could be a valuable lead compound for developing agents to modulate neurodegeneration associated with Aβ pathology. mdpi.comnih.gov

Thrombosis Models

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound or its derivatives in thrombosis models. Hydrazone derivatives, which can be synthesized from a related propanehydrazide scaffold, have been noted for possessing diverse biological activities, including antiplatelet effects, but direct studies on the title compound for thrombosis are lacking. nih.gov

Spectrum of Biological Activities

Anticancer and Antiproliferative Activity

Derivatives of this compound have emerged as a versatile scaffold for the development of new anticancer agents. nih.govnih.gov The incorporation of the methoxybenzene group is a strategy that has been shown to enhance the anticancer activity of various compounds. nih.gov A number of studies have synthesized and evaluated novel derivatives, revealing a spectrum of antiproliferative activities against several human cancer cell lines. nih.govnih.gov

For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their anticancer activity. nih.gov These derivatives incorporate various chemical moieties such as semicarbazide, thiosemicarbazide, thiadiazole, and others. nih.gov The general finding was that these compounds exhibited notable cytotoxicity, often with greater efficacy against glioblastoma cells compared to breast cancer cells. nih.gov Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated their potential as a scaffold for developing compounds with promising anticancer properties. nih.gov

The antiproliferative effects of this compound derivatives have been documented against a variety of drug-sensitive cancer cell lines.

In one study, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The results indicated that the compounds were generally more cytotoxic against the U-87 cell line. nih.gov For instance, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the U-87 glioblastoma cell line. nih.gov Against the MDA-MB-231 cell line, compounds designated as 36, 19, and 6 showed the highest activity, reducing cell viability to 43.7%, 44.6%, and 46.2% respectively. nih.gov

Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and their activity against the A549 non-small cell lung cancer line. nih.gov Several compounds from this series, including compounds 12, 20, 21, 22, and 29, were capable of reducing A549 cell viability by 50%. nih.gov Compound 29, which features a 4-NO2 substitution on its phenyl group, was particularly effective, reducing A549 viability to 31.2%. nih.gov

The tables below summarize the efficacy of selected derivatives against various drug-sensitive cancer cell lines.

Table 1: Antiproliferative Activity of 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Identified as most active | nih.gov |

| Compound 36 (Hydrazone) | MDA-MB-231 (Breast Cancer) | Reduced viability to 43.7 ± 7.4% | nih.gov |

| Compound 19 (Oxadiazole) | MDA-MB-231 (Breast Cancer) | Reduced viability to 44.6 ± 8.0% | nih.gov |

Table 2: Antiproliferative Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 12 (Naphthyl-substituted Hydrazone) | A549 (Lung Cancer) | Reduced viability to 42.1% | nih.gov |

| Compound 20 (2-Furyl-substituted) | A549 (Lung Cancer) | Reduced viability by ~50% | nih.govmdpi.com |

The development of multidrug resistance is a major obstacle in cancer chemotherapy. nih.gov Some derivatives of this compound have shown potential in overcoming this challenge.

Specifically, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, suggesting that the scaffold could also be effective against resistant cancer cells by targeting shared biochemical pathways. mdpi.com One study reported the synthesis of derivatives that were active against azole-resistant Candida auris. mdpi.com

In the context of cancer, a study on a Pt(IV) prodrug of oxaliplatin, which incorporates 3-bromopyruvic acid, showed stronger anticancer activity than oxaliplatin against the oxaliplatin-resistant A549/OXP cell line. rsc.org This indicates that modifying existing drugs with such scaffolds can restore or enhance efficacy against resistant cells. rsc.org While direct and extensive data on this compound derivatives against a wide range of drug-resistant cancer cell lines is limited, these preliminary findings are encouraging and warrant further investigation.

Effects on Cell Viability and Migration

Research into the derivatives of this compound has revealed significant effects on the viability and migration of cancer cells. Specifically, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown these compounds' potential in oncology.

A series of these derivatives was evaluated for their ability to induce cytotoxicity in A549 non-small cell lung cancer cells. researchgate.netmdpi.com Notably, compounds 12 , 20 , 21 , 22 , and 29 were found to reduce A549 cell viability by 50%. researchgate.netmdpi.com Furthermore, these compounds demonstrated an ability to suppress the migration of these cancer cells in vitro. researchgate.netmdpi.com An important aspect of this research is the selectivity of these compounds. The most promising derivatives showed reduced cytotoxicity towards noncancerous Vero cells, suggesting a potential for targeted anticancer activity. researchgate.netmdpi.com

In a separate study, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The findings indicated that these compounds were generally more cytotoxic against the U-87 glioblastoma cell line. nih.gov

Interactive Data Table: Effect of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cell Viability

| Compound | % Cell Viability Reduction (A549) | Cytotoxicity to Noncancerous Vero Cells |

| 12 | ~50% | Reduced |

| 20 | ~50% | Reduced |

| 21 | ~50% | Reduced |

| 22 | ~50% | Reduced |

| 29 | ~50% | Reduced |

Note: This table is based on data from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to this compound.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of methoxy-phenylamino-propionic acid derivatives has been a key area of investigation. Research has demonstrated that these compounds exhibit structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens.

A study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed notable activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov Hydrazone derivatives containing heterocyclic substituents, specifically compounds 14 , 15 , and 16 , displayed the most potent and broad-spectrum antimicrobial effects. nih.gov These derivatives were particularly effective against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov

Interactive Data Table: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen | Derivative Type | Observed Activity |

| ESKAPE Bacteria | Hydrazones with heterocyclic substituents | Potent and broad-spectrum |

| Candida auris | Hydrazones with heterocyclic substituents | MICs from 0.5 to 64 µg/mL |

| Multidrug-resistant pathogens | General derivatives | Structure-dependent activity |

Note: The data presented is for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. While direct studies on the target compound are limited, research on related phenylpropanoid and aryl propionic acid derivatives provides insight into this therapeutic area.

One study investigated the anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid. nih.gov This compound significantly inhibited the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Furthermore, it was found to downregulate the expression of inducible nitric oxide synthase (iNOS) protein. nih.gov In vivo studies showed that oral administration of this compound reduced carrageenan-induced paw edema and chronic arthritis in rats. nih.gov

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net

Antioxidant Activity

Derivatives of this compound have demonstrated significant antioxidant properties. These activities are often attributed to the presence of phenolic and amino groups which can donate hydrogen atoms to neutralize free radicals.

In a study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the antioxidant activity was evaluated using the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging method. nih.gov Several derivatives exhibited potent antioxidant activity, with some surpassing that of the well-known antioxidant, ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times more active than ascorbic acid. nih.gov Similarly, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide was 1.35 times more active. nih.gov

Another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also highlighted their antioxidant potential, which is believed to contribute to their anticancer effects by modulating oxidative stress pathways. researchgate.netmdpi.com The presence of a phenolic hydroxyl group is a key contributor to the antioxidant capacity of these molecules. nih.gov

Interactive Data Table: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

| Compound | Antioxidant Activity (DPPH Assay) vs. Ascorbic Acid |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher |

| Hydrazone with thiophene moiety | 1.26 times higher |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher |

Neuroprotective Potential

The neuroprotective effects of compounds structurally similar to this compound have been explored, suggesting a potential avenue for therapeutic development in neurodegenerative disorders.

Research on indole-3-propionic acid (IPA) and its derivatives has shown promising results. nih.gov New hybrids of IPA and 5-methoxy-indole carboxylic acid have been synthesized and evaluated as multifunctional neuroprotectors. nih.gov These compounds exhibited strong neuroprotective and antioxidant activities, as well as monoamine oxidase B (MAO-B) inhibitory effects, which are relevant to the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov The substitution with hydroxy and methoxy groups on the arylhydrazone fragment was found to enhance the neuroprotective properties of these indole (B1671886) derivatives. nih.gov

Metabolic Regulation (e.g., Hepatic Lipid Metabolism, Insulin Sensitivity)

While direct evidence for this compound in metabolic regulation is scarce, studies on structurally related compounds, particularly GPR40 agonists, provide valuable insights. G-protein coupled receptor 40 (GPR40) is a target for the treatment of type 2 diabetes as it plays a role in glucose-stimulated insulin secretion.

A series of β-substituted 3-(4-aryloxyaryl)-propanoic acids were identified as potent GPR40 agonists. nih.gov These compounds were shown to enhance glucose tolerance in an in vivo mouse model. nih.gov Another study described a cell-permeable aminophenylpropanoate that acts as a potent and selective agonist for GPR40, inducing GPR40-dependent calcium mobilization and potentiating glucose-stimulated insulin secretion in MIN6 cells. sigmaaldrich.com

Antithrombotic Effects

The potential for antithrombotic effects has been investigated in compounds related to this compound. Specifically, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has shown anti-platelet activities. mdpi.com This suggests that compounds with a similar phenylpropionic acid backbone may have the potential to interfere with the processes of thrombosis.

Inhibition of Amyloid Fibril Formation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological indicator of Alzheimer's disease. Consequently, the inhibition of Aβ fibril formation is a significant therapeutic approach under investigation. While direct studies on this compound are limited in currently available research, extensive investigation into the structurally similar compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), provides valuable insights into the potential anti-amyloidogenic properties of this class of molecules. HMPA is a terminal metabolite of various polyphenol compounds. mdpi.combohrium.comnih.govnih.gov

In vitro studies have demonstrated that HMPA can inhibit the aggregation of Aβ42, the 42-amino acid peptide that is a major component of amyloid plaques. mdpi.combohrium.comnih.govnih.govresearchgate.net The primary methods used to evaluate this inhibitory effect are the Thioflavin T (ThT) assay and electron microscopy (EM). mdpi.combohrium.comnih.govnih.gov The ThT assay measures the fluorescence of the dye as it binds to amyloid fibrils, providing a quantitative measure of aggregation over time. Electron microscopy allows for the direct visualization of fibril morphology.

Furthermore, electron microscopy has revealed that Aβ42 incubated with HMPA forms shorter fibrils compared to the long, unbranched fibrils formed in its absence. mdpi.comnih.gov This alteration in fibril structure is a key indicator of the compound's inhibitory activity. The effective concentration (EC₅₀) of HMPA for the inhibition of low-molecular-weight (LMW) Aβ42 aggregation has been estimated to be in the range of 5–6 mM. mdpi.combohrium.comnih.govnih.govresearchgate.net While this indicates that a relatively high concentration is needed for in vitro activity, it establishes HMPA as a potential lead compound for the development of more potent inhibitors of Aβ pathogenesis. mdpi.combohrium.comnih.govnih.govresearchgate.net

Table 1: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) on Aβ42 Aggregation

| Parameter | Observation | Method | Reference |

| Inhibition of Aggregation | HMPA inhibits both nucleation and elongation phases of Aβ42 aggregation. | Thioflavin T (ThT) Assay | mdpi.comnih.govnih.gov |

| Fibril Morphology | Formation of shorter fibrils in the presence of HMPA. | Electron Microscopy (EM) | mdpi.comnih.gov |

| EC₅₀ (LMW Aβ42) | Approximately 5–6 mM. | ThT Assay | mdpi.combohrium.comnih.govnih.govresearchgate.net |

| Kinetic Analysis | Longer lag times and lower plateau of ThT fluorescence. | ThT Assay | mdpi.comnih.gov |

Plant Growth Regulation (for related indole derivatives)

Indole derivatives are a well-established class of plant growth regulators, with their activity being of significant value in agriculture and horticulture. nih.govfrontiersin.orgresearchgate.netnih.gov These compounds can mimic the structure of peptides and reversibly bind to enzymes, allowing them to stimulate processes such as root and fruit formation and enhance plant immunity against various stresses. nih.govfrontiersin.orgresearchgate.netnih.gov

The most widely studied and naturally occurring auxin is Indole-3-acetic acid (IAA). clinisciences.comwikipedia.org IAA is crucial for numerous aspects of plant growth and development, including cell division and elongation. clinisciences.compomais.com It plays a role in phototropism (growth towards light), geotropism (growth in response to gravity), and apical dominance, where the central stem grows more strongly than the lateral stems. taylorandfrancis.com IAA also promotes the formation of lateral and adventitious roots, which is beneficial for plant propagation. taylorandfrancis.com

Another related compound, Indole-3-propionic acid (IPA), also exhibits auxin-like bioactivities. nih.gov Studies on the model plant Arabidopsis thaliana have shown that IPA can modulate lateral root development by targeting the auxin signaling pathway. nih.gov Specifically, IPA has been found to directly bind to the TIR1/AFB-Aux/IAA coreceptor complex, which in turn activates the expression of downstream genes involved in root growth. nih.gov This highlights that IPA can act as a signaling molecule to regulate plant development. nih.gov

The promotion of plant growth by many indole analogs is closely linked to their relationship with IAA. nih.govfrontiersin.org For instance, Indole-3-butyric acid (IBA) is converted to IAA in plants to exert its effects. youtube.com Similarly, Indole-3-acetamide (IAM) can be hydrolyzed to form IAA. nih.govfrontiersin.org These derivatives are used in various agricultural applications, such as promoting rooting in cuttings and enhancing fruit development. plantgrowthhormones.com

Table 2: Plant Growth Regulating Activities of Related Indole Derivatives

| Compound | Biological Activity | Mechanism of Action | Reference |

| Indole-3-acetic acid (IAA) | Promotes cell elongation, root formation, apical dominance, and fruit development. | Acts as a primary natural auxin, regulating gene expression related to growth. | clinisciences.comwikipedia.orgtaylorandfrancis.com |

| Indole-3-propionic acid (IPA) | Modulates lateral root development. | Targets the TIR1/AFB-Aux/IAA auxin signaling pathway. | nih.gov |

| Indole-3-butyric acid (IBA) | Promotes rooting. | Converted to IAA in plants. | youtube.com |

| Indole-3-acetamide (IAM) | Promotes plant growth. | Converted to IAA by specific hydrolases. | nih.govfrontiersin.org |

Mechanism of Action and Molecular Interactions

Identification of Molecular Targets

The identification of precise molecular targets is a critical step in understanding a compound's biological activity.

The interaction of 3-(4-Methoxy-phenylamino)-propionic acid with several key enzyme families has been investigated.

SIRT2, EGFR, HDACIs, LeuRS, CK2, ASK1: There is currently no available scientific literature detailing the direct interaction or inhibitory activity of this compound on Sirtuin 2 (SIRT2), Epidermal Growth Factor Receptor (EGFR), Histone Deacetylase Inhibitors (HDACIs), Leucyl-tRNA synthetase (LeuRS), Casein Kinase 2 (CK2), or Apoptosis signal-regulating kinase 1 (ASK1).

Monoamine Oxidase B (MAO-B): Monoamine oxidase B is an enzyme located on the outer mitochondrial membrane that is crucial in the catabolism of neuroactive amines. wikipedia.org While various compounds are studied as MAO-B inhibitors for potential therapeutic applications in neurodegenerative diseases like Parkinson's, there is no specific research available that demonstrates this compound acts as an inhibitor of MAO-B. nih.govmdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism, making it a target for various therapies. At present, no studies have been published that evaluate the inhibitory effect of this compound on DHFR.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostanoids and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While derivatives of similar core structures have been explored for COX inhibition, there is no available data on the specific activity of this compound against cyclooxygenase enzymes.

Table 1: Summary of Investigated Enzyme Targets for this compound

| Enzyme Target | Interaction / Activity | Reference |

|---|---|---|

| SIRT2 | No data available | N/A |

| EGFR | No data available | N/A |

| HDACIs | No data available | N/A |

| MAO-B | No data available | N/A |

| DHFR | No data available | N/A |

| LeuRS | No data available | N/A |

| CK2 | No data available | N/A |

| ASK1 | No data available | N/A |

| Cyclooxygenase Enzymes | No data available | nih.gov |

The binding affinity and functional activity of this compound at key receptor sites are areas of ongoing investigation.

GPR41: G protein-coupled receptor 41 (GPR41) is activated by short-chain fatty acids. A structurally related but different compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been identified as an agonist for the GPR41 receptor, playing a role in hepatic lipid metabolism. nih.gov However, specific studies confirming the interaction of this compound with GPR41 have not been published.

5-HT2A Receptor: The 5-HT2A receptor is a subtype of serotonin (B10506) receptor and a significant target for numerous central nervous system medications. wikipedia.orgnih.gov There is no current research available to confirm or deny the activity of this compound at the 5-HT2A receptor.

Opioid Receptors: Opioid receptors (Mu, Kappa, Delta) are G protein-coupled receptors that mediate the effects of endogenous and exogenous opioids. nih.gov A structurally distinct piperidine-propionate derivative has been noted as a Mu opioid receptor agonist. pharmacompass.com However, the interaction between this compound and any opioid receptor subtype has not been documented in the scientific literature.

Table 2: Summary of Investigated Receptor Targets for this compound

| Receptor Target | Interaction / Activity | Reference |

|---|---|---|

| GPR41 | No data available | N/A |

| 5-HT2A Receptor | No data available | wikipedia.orgnih.gov |

| Opioid Receptors | No data available | nih.gov |

Cellular and Sub-cellular Mechanisms

The effects of this compound at the cellular and sub-cellular level are not well-documented.

Programmed cell death is a regulated process essential for tissue homeostasis. While other novel compounds, such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, have been shown to induce apoptosis in cancer cell lines, there is no published evidence to suggest that this compound induces apoptosis or necroptosis. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage. mdpi.com The modulation of ROS is a mechanism shared by many bioactive compounds. nih.govnih.gov However, specific studies detailing the capacity of this compound to either promote or inhibit ROS formation are currently unavailable.

Mitochondria are central to cellular metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, including damage to the mitochondrial membrane, can be a mechanism of action for certain therapeutic agents. nih.gov There is no scientific literature available that describes this compound causing or being associated with mitochondrial damage.

Binding Mode Analysis

Detailed binding mode analysis for this compound is not available in the current body of scientific literature. The following sections reflect a lack of specific research on this particular compound.

There are no specific ligand-protein interaction studies documented for this compound.

Information regarding the key amino acid residues in the binding sites for this compound is not available.

The specific roles of hydrogen bonding and hydrophobic interactions in the binding of this compound have not been elucidated.

There is no information available on the DNA binding mechanisms of this compound.

Structure Activity Relationship Sar Studies of Methoxy Phenylamino Propionic Acid Derivatives

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of methoxy-phenylamino-propionic acid derivatives are critical determinants of their biological activity. The methoxy (B1213986) group itself, typically at the para-position, is a key feature. Methoxy-substitution has been explored as a strategy to enhance various pharmacological activities, including analgesic and anti-inflammatory properties. core.ac.uk

In a study of closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which differ by a hydroxyl instead of a methoxy group, the influence of additional aromatic substituents was clearly demonstrated. The introduction of a phenyl substituent resulted in a compound with activity against S. aureus (MIC of 16 µg/mL). mdpi.com Further substitution on this appended phenyl ring with a nitro group at the para-position (4-NO2) not only maintained activity against S. aureus and E. faecalis (MIC of 16 µg/mL for both) but also broadened the spectrum to include Gram-negative bacteria like E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com This highlights that electron-withdrawing groups can enhance both the potency and spectrum of antimicrobial activity.

Similarly, for indan (B1671822) acid derivatives, a related class of compounds, substitutions on the aromatic ring have a pronounced effect. core.ac.uk Dichloro-substitution at the 5- and 6-positions of the indan ring was investigated to evaluate anti-inflammatory activity. core.ac.uk These findings underscore the principle that the electronic properties and placement of substituents on the aromatic core are pivotal for modulating biological responses.

Role of the Amino Group and its Substitutions in Activity

In a study on benztropine (B127874) analogues, replacing an ether linkage with a secondary amine to create N-substituted benztropinamine analogues did not have a demonstrable effect on dopamine (B1211576) transporter (DAT) binding affinity or selectivity. nih.gov This suggests that in some scaffolds, the nitrogen atom's role can be mimicked by other linking atoms without loss of potency. However, in other contexts, this amine is a critical pharmacophoric element. For instance, in certain bifunctional peptides, modifications distant from the C-terminus can dramatically alter opioid receptor selectivity, implying that even subtle changes to amide bonds can have long-range effects on activity. nih.gov

Furthermore, the amino group can be part of a more complex substituent, such as a thioureido group. In the case of 3-[3-(4-Methoxybenzoyl)thioureido]propionic acid, the amino group is acylated, and its conformation, along with its capacity for intermolecular hydrogen bonding, dictates the crystal structure and potentially its interaction with biological targets. researchgate.net

Influence of the Propionic Acid Moiety and its Modifications

The propionic acid moiety is a cornerstone of this class of compounds, often essential for their biological function. The carboxylic acid group is frequently a key interaction point with biological targets, such as the active sites of enzymes. nih.gov For many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, this acidic function is a primary source of local irritation in the gastrointestinal tract. humanjournals.com

Modifications to the propionic acid chain have been explored to improve pharmacokinetic properties. SAR studies on 3-arylpropionic acids as selective agonists for the S1P1 receptor showed that introducing substituents to the propionic acid chain could enhance their half-life in rats. researchgate.net This was attributed to blocking metabolic oxidation, particularly at the C3 benzylic position, which was identified as a likely reason for their short half-life in rodents. researchgate.net

Converting the carboxylic acid into esters or amides is a common prodrug strategy. For example, ibuprofen (B1674241) has been modified with amino acid esters to increase skin permeability for transdermal delivery. mdpi.com In another example, C-terminal ester-to-amide modifications in bifunctional peptides led to a significant shift in opioid receptor selectivity, demonstrating that changes to the terminal acid function can profoundly impact biological activity. nih.gov

Effect of Heterocyclic Ring Integration on Potency and Selectivity

The integration of heterocyclic rings into the structure of methoxy-phenylamino-propionic acid derivatives is a powerful strategy for enhancing potency and selectivity. This approach can improve metabolic stability and introduce new interaction points with biological targets. researchgate.net

In research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents via a hydrazone linkage led to a significant enhancement in antimicrobial activity. mdpi.com Specifically, derivatives containing heterocyclic rings showed the most potent and broad-spectrum activity, being effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative pathogens, and drug-resistant Candida species. mdpi.com

The following table summarizes the antimicrobial activity of selected hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, illustrating the impact of heterocyclic substituents.

| Compound | Heterocyclic Substituent | MRSA (MIC µg/mL) | VRE (MIC µg/mL) | C. auris (MIC µg/mL) |

| 14 | Thiophene (B33073) | 1-8 | 0.5-2 | 0.5-64 |

| 15 | Furan (B31954) | 1-8 | 0.5-2 | 0.5-64 |

| 16 | Pyridine (B92270) | 1-8 | 0.5-2 | 0.5-64 |

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally similar to the methoxy counterparts. mdpi.com

The replacement of a phenyl ring with a pyridine ring in 3-arylpropionic acids has also been shown to be a successful strategy. researchgate.netorientjchem.org This modification can lead to compounds with an enhanced half-life. orientjchem.org The inclusion of nitrogen atoms in aromatic rings can decrease electron density, thereby reducing susceptibility to P450-mediated metabolism and improving metabolic properties. researchgate.net

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the biological activity of this class of compounds. The presence of a chiral center, often at the alpha-carbon of the propionic acid moiety or the carbon bearing the amino group, means that enantiomers can have significantly different potencies and pharmacological profiles.

For many arylpropionic acid NSAIDs, such as ibuprofen, the (S)-enantiomer is the active form, responsible for the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer is typically much less active but can undergo in vivo metabolic inversion to the active (S)-form.

While specific stereochemical studies on 3-(4-Methoxy-phenylamino)-propionic acid are not extensively detailed in the provided context, the principles derived from related compounds are highly applicable. For instance, the synthesis of (S)-3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID indicates the importance of obtaining stereochemically pure compounds for pharmacological evaluation. chemicalbook.com In the development of bifunctional peptides, the use of a D-amino acid (D-Ala) is a critical component for achieving the desired dual agonist/antagonist activity, highlighting the profound impact of stereochemistry on function. nih.gov The synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl) butanoic acids also underscores the focus on controlling stereochemistry to isolate the most active isomers. orientjchem.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like methoxy-phenylamino-propionic acid derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its interaction with a target receptor. For example, a 3D-QSAR study on a series of aryloxypropanolamine β3-adrenergic receptor agonists yielded robust CoMFA and CoMSIA models. mdpi.com These models revealed that a balance of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties was crucial for activity. mdpi.com Such studies allow for the rational design of new derivatives with predicted high activity. mdpi.com

Similarly, CoMFA and CoMSIA models developed for AMPA receptor antagonists indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor substituents play a significant role in binding affinity. nih.gov Although a specific QSAR model for this compound was not found, the principles from these related studies are directly applicable. A QSAR study on this class would involve aligning a series of analogues and using statistical methods to build a predictive model based on their measured biological activities.

Pharmacophore Modeling for Methoxy-phenylamino-propionic Acid Class

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for the methoxy-phenylamino-propionic acid class would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen of the acid), a hydrogen bond donor (the carboxylic acid proton and the N-H group), an aromatic ring feature, and a hydrophobic center.

In silico studies of benzoylpropionic acid derivatives, which are structurally related, have highlighted key interactions for COX-2 inhibition. nih.gov These include hydrogen bonds involving the propionic acid group with residues like Tyr355 and Arg120, and hydrophobic interactions involving the phenyl group with Ala527. nih.gov The 4-hydroxyphenyl substituent, closely related to the 4-methoxyphenyl (B3050149) group, is considered a well-established pharmacophore in many approved drugs, often serving to enhance hydrophilicity and solubility. mdpi.com

A pharmacophore model for this class would serve as a 3D query for virtual screening of compound libraries to identify novel hits with the desired activity. It would also guide the synthetic chemistry effort by prioritizing modifications that align with the key pharmacophoric features, thus accelerating the discovery of more potent and selective compounds.

Computational Chemistry and in Silico Approaches in the Study of Methoxy Phenylamino Propionic Acid Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. It is a cornerstone of structure-based drug design, providing critical insights into the molecular interactions that govern biological activity.

Ligand-protein docking is a fundamental step in the early stages of drug discovery for identifying potential protein targets for a given compound. By screening a library of compounds against the three-dimensional structure of a known protein target, or conversely, by docking a single compound against a panel of known protein structures, researchers can prioritize candidates for further experimental testing. This process relies on scoring functions that estimate the binding affinity, or strength of the interaction, between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction.

The primary goals of ligand-protein docking are:

Target Identification: Virtual screening can identify previously unknown protein targets for derivatives of 3-(4-Methoxy-phenylamino)-propionic acid. nih.gov By understanding the range of proteins a compound might interact with, researchers can predict its potential therapeutic effects and off-target interactions. nih.govmdpi.com

Binding Mode Prediction: Docking elucidates the precise orientation and conformation of the ligand within the protein's binding site. It reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. plos.org This information is vital for understanding the mechanism of action and for rationally designing more potent and selective derivatives.

The validation of a docking method is often performed by removing the original ligand from a protein's crystal structure, re-docking it, and calculating the root mean square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode. mdpi.com

The active site of an enzyme is a highly specific region where substrate molecules bind and undergo a chemical reaction. Designing molecules that can bind to and inhibit enzyme activity is a common strategy in drug development. Derivatives of methoxy-phenylamino-propionic acid have been investigated in silico for their potential to inhibit various enzymes implicated in disease.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key enzyme in cell signaling pathways that control cell growth and division. Its overactivity is a hallmark of many cancers, making it a prime target for inhibitors. Molecular docking studies have been performed on various heterocyclic compounds, including derivatives that share structural similarities with methoxy-phenylamino-propionic acid scaffolds, against the EGFR active site. nih.gov For instance, novel thienopyrimidinone derivatives were designed and evaluated as potential EGFR inhibitors, with some compounds showing IC50 values comparable to the known inhibitor Erlotinib. nih.gov Similarly, docking studies on 3-methoxy flavone (B191248) derivatives against EGFR have shown promising binding energies, suggesting potential inhibitory activity. nih.gov

Table 1: Example of Molecular Docking Results against Enzyme Active Sites

| Compound Class | Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thienopyrimidinone Derivative | EGFR | - | Not Specified | nih.gov |

| 3-Methoxy Flavone Derivative (Cvi) | EGFR | -9.42 | Not Specified | nih.gov |

| 3-Methoxy Flavone Derivative (Cvii) | EGFR | -9.42 | Not Specified | nih.gov |

While specific docking data for this compound against SIRT2, DHFR, LeuRS, CK2, ASK1, and TRAP1 is not detailed in the reviewed literature, the principles of docking against their active sites remain the same. These studies would involve preparing the 3D structures of the enzymes and docking the compound to identify potential inhibitory interactions.

Similar to enzymes, receptors possess specific binding pockets that recognize and bind to signaling molecules (ligands), initiating a cellular response. Blocking these receptors can be therapeutically beneficial.

Estrogen Receptor-α (ER-α): ER-α is a critical target in the treatment of hormone-receptor-positive breast cancer. mdpi.comnih.gov Molecular docking has been extensively used to identify new molecules that can act as antagonists for this receptor. scienceopen.com Studies on imeglimin (B608072) and chalcone (B49325) derivatives have demonstrated the utility of docking in predicting binding affinity to the ER-α ligand-binding pocket. mdpi.comnih.gov For example, five derivatives of imeglimin showed binding energies ranging from -6.4 to -7.0 kcal/mol, which were comparable to the standard drug Tamoxifen (-6.68 kcal/mol). nih.gov These studies often identify key amino acid residues within the binding pocket, such as Leu346, Thr347, Ala350, Glu353, and Arg394, that are crucial for ligand binding and stabilization. mdpi.com

Table 2: Example of Molecular Docking Results against Receptor Binding Pockets

| Compound Class | Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imeglimin Derivative 1 | ER-α | -7.0 | Not Specified | nih.gov |

| Imeglimin Derivative 2 | ER-α | -6.8 | Not Specified | nih.gov |

| 3-Methoxy Flavone Derivative (Cii) | ER-α | -10.14 | Not Specified | nih.gov |

| Chalcone Derivative (HNS10) | ER-α | -12.33 | Leu346, Thr347, Ala350, Glu353, Arg394 | mdpi.com |

Epidermal Growth Factor Receptor (EGFR): As mentioned previously, EGFR functions as an enzyme, but its ligand-binding domain also serves as a receptor pocket. Docking studies targeting this pocket aim to prevent the binding of its natural ligand (EGF), thereby inhibiting receptor activation and subsequent signaling. nih.gov

Besides proteins, DNA can also be a direct target for therapeutic agents. DNA-interactive agents can bind to the grooves of the DNA helix or intercalate between base pairs, leading to the disruption of DNA replication and transcription, a mechanism often exploited in cancer therapy. Molecular docking can be used to predict how a compound, such as a derivative of this compound, might bind to DNA. These simulations can reveal preferences for specific DNA sequences or structures (e.g., major vs. minor groove) and identify the forces (e.g., electrostatic, van der Waals) driving the interaction. While this is a recognized computational approach, specific studies detailing the DNA interaction docking of this compound derivatives were not prominent in the surveyed literature.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time, providing a deeper understanding of the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.

Following molecular docking, MD simulation is a crucial next step to validate the predicted binding pose and assess the stability of the complex. nih.gov A simulation is run for a specific period (typically nanoseconds), and the trajectory is analyzed to understand how the ligand and protein interact and move over time.

Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position over the course of the simulation. A stable RMSD that reaches a plateau suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. plos.org

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid. Analysis of the binding site residues' RMSF can indicate how the ligand's presence affects the protein's local dynamics. An RMSF value below 3 Å for the complex is often considered an indicator of stable bonding. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds throughout the simulation provides strong evidence for a stable interaction. plos.org

For example, MD simulations performed on a ferulic acid-receptor complex showed a stable RMSF value of 1.713 Å, indicating a stable complex. nih.gov Similarly, MD studies on 3-methoxy flavone derivatives complexed with ER-α and EGFR were used to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov

Conformational Changes and Dynamics of Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the conformational landscape of a molecule and to understand how it interacts with its biological targets over time.

While specific molecular dynamics studies on this compound are not extensively available in the public domain, research on structurally related compounds, such as phenylaminobenzoic acids, provides valuable insights. researchgate.net Conformational flexibility in these types of molecules is a key factor that can lead to phenomena such as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net Studies on 3-methyl-2-(phenylamino)benzoic acids have shown that even small changes in the substitution pattern on the aromatic rings can significantly influence the conformational preferences and the resulting crystal packing. researchgate.net

MD simulations can be employed to study the dynamics of these conformational changes in a solvent environment, mimicking physiological conditions. Such simulations can reveal the most stable low-energy conformations and the energy barriers between them. Furthermore, by simulating the interaction of this compound derivatives with a specific protein target, it is possible to observe the dynamic changes in both the ligand and the protein upon binding. This can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. These methods can be used to calculate a wide range of properties that are not easily accessible through experimental techniques.

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to its chemical behavior and its interactions with biological systems. For this compound, quantum chemical calculations can provide insights into several key aspects: